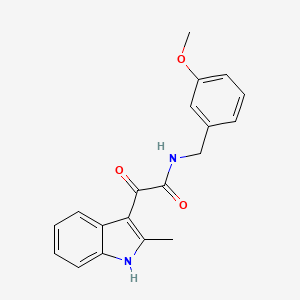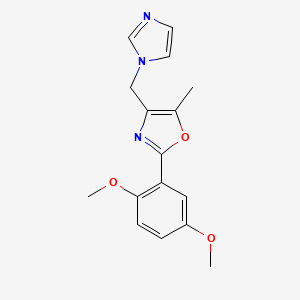![molecular formula C18H24N2O2 B5429847 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one](/img/structure/B5429847.png)
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique mechanism of action and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one involves the modulation of dopamine neurotransmission. The compound acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the regulation of dopamine release and uptake, which ultimately leads to the modulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase dopamine release and uptake in the brain, which leads to the regulation of dopamine neurotransmission. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has several advantages for lab experiments. The compound exhibits potent binding affinity towards the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. The compound is also relatively easy to synthesize and can be produced on a large scale for research purposes. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in in vivo studies.
Zukünftige Richtungen
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has several potential future directions for research. The compound can be further studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. It can also be studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. The compound can also be modified to improve its solubility and bioavailability, which can enhance its potential therapeutic applications. Additionally, the compound can be used as a tool to study the role of dopamine neurotransmission in various physiological and pathological conditions.
Synthesemethoden
The synthesis of 1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one involves the reaction of 1-bromo-4-butylpiperazine with (1R*,2R*)-2-phenylcyclopropanecarboxylic acid in the presence of a base and a catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce the compound on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
1-butyl-4-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various biochemical and physiological studies. It has been found to exhibit potent binding affinity towards the dopamine D2 receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression. The compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to exhibit neuroprotective effects.
Eigenschaften
IUPAC Name |
1-butyl-4-[(1R,2R)-2-phenylcyclopropanecarbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-9-19-10-11-20(13-17(19)21)18(22)16-12-15(16)14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCNOMBSDUOIQ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCN(CC1=O)C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)


![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5429817.png)
![3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-ethoxybenzoic acid](/img/structure/B5429819.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5429820.png)
![2-(dimethylamino)ethyl 4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5429823.png)
![methyl {[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5429830.png)
![5-amino-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429844.png)
![[3-(2-fluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5429857.png)